Tricyclodecane dimethanol diacrylate

Description

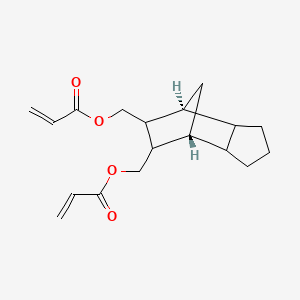

Structure

3D Structure

Properties

Molecular Formula |

C18H24O4 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

[(1S,7R)-9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |

InChI |

InChI=1S/C18H24O4/c1-3-17(19)21-9-15-13-8-14(12-7-5-6-11(12)13)16(15)10-22-18(20)4-2/h3-4,11-16H,1-2,5-10H2/t11?,12?,13-,14+,15?,16? |

InChI Key |

PHBAKVPDAOWHDH-QUFRNCFNSA-N |

Isomeric SMILES |

C=CC(=O)OCC1[C@@H]2C[C@H](C1COC(=O)C=C)C3C2CCC3 |

Canonical SMILES |

C=CC(=O)OCC1C2CC(C1COC(=O)C=C)C3C2CCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Tricyclodecane Dimethanol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecane dimethanol diacrylate (TCDDMDA) is a difunctional acrylate (B77674) monomer recognized for its unique tricyclic aliphatic structure, which imparts a range of desirable properties to the polymers derived from it. This technical guide provides a comprehensive overview of the core fundamental properties of TCDDMDA, its synthesis, polymerization behavior, and key applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

TCDDMDA is a colorless to pale yellow, clear liquid at room temperature.[1] Its rigid and bulky tricyclic structure is a key determinant of its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Structure | [2][3] | |

| CAS Number | 42594-17-2 | [2][4][5] |

| Molecular Formula | C₁₈H₂₄O₄ | [2][4][6] |

| Molecular Weight | 304.38 g/mol | [2][3][4][7] |

| Density | 1.1 g/mL at 25 °C | [4][5][6][7] |

| Boiling Point | 396.5 °C at 760 mmHg | [4] |

| Flash Point | 192.2 °C (378 °F) | [4][6] |

| Refractive Index | n20/D 1.506 | [5][6][7][8] |

| Viscosity | 110-160 cps at 25 °C | [1] |

| Melting Point | < -80 °C | |

| Glass Transition Temperature (Tg) | High (Specific value depends on the polymer) | [9] |

| Water Solubility | 9.78 mg/L at 20.33 °C | [10] |

| Solubility in Organic Solvents | Good solubility in common organic solvents like ethanol (B145695) and acetone. | [10] |

Synthesis and Reactivity

TCDDMDA is typically synthesized through the esterification of tricyclodecane dimethanol (TCDDM) with acrylic acid or its derivatives. The precursor, TCDDM, is produced via a two-step process involving the hydroformylation of dicyclopentadiene (B1670491) (DCPD) to tricyclodecane dialdehyde, followed by hydrogenation.[11]

The reactivity of TCDDMDA is primarily governed by its two acrylate functional groups, which readily undergo free-radical polymerization when exposed to an initiator, such as UV light or heat in the presence of a peroxide.[12] This difunctionality allows it to act as a crosslinking agent, forming a three-dimensional polymer network. The bulky tricyclodecane core provides steric hindrance, which can influence the polymerization rate.[11]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of TCDDMDA, based on established ASTM standards.

Determination of Density

The density of TCDDMDA can be determined using a hydrometer, pycnometer, or a digital density meter according to ASTM D1298 .

-

Apparatus : Hydrometer, hydrometer cylinder, thermometer, and a constant-temperature bath.

-

Procedure :

-

The hydrometer cylinder is filled with the TCDDMDA sample.

-

The hydrometer is gently lowered into the sample until it floats freely.

-

The temperature of the sample is stabilized to the desired measurement temperature (e.g., 25 °C) using the constant-temperature bath.

-

Once the temperature is stable and the hydrometer is stationary, the density reading is taken at the point where the principal surface of the liquid cuts the hydrometer scale.

-

The observed temperature is recorded, and the density reading is corrected to the reference temperature if necessary.

-

Determination of Kinematic Viscosity

The kinematic viscosity of TCDDMDA can be measured using a glass capillary viscometer according to ASTM D445 .

-

Apparatus : Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, a stopwatch, and a suction bulb.

-

Procedure :

-

The viscometer is cleaned with a suitable solvent and dried thoroughly.

-

The TCDDMDA sample is filtered to remove any particulate matter.

-

The sample is introduced into the viscometer.

-

The viscometer is placed in a constant-temperature bath set to the desired temperature (e.g., 25 °C) and allowed to equilibrate for at least 30 minutes.

-

The sample is drawn up through the capillary to a point above the upper timing mark using the suction bulb.

-

The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured with the stopwatch.

-

The measurement is repeated, and the average flow time is used to calculate the kinematic viscosity by multiplying it by the viscometer calibration constant.

-

Determination of Flash Point

The flash point of TCDDMDA can be determined using a Pensky-Martens closed-cup tester following ASTM D93 .

-

Apparatus : Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism, a stirrer, a heat source, and an ignition source (gas flame or electric igniter).

-

Procedure :

-

The sample cup is filled with TCDDMDA to the specified level.

-

The lid is placed on the cup, and the assembly is heated at a slow, constant rate while the sample is continuously stirred.

-

At specified temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

-

Determination of Refractive Index

The refractive index of TCDDMDA can be measured using a refractometer according to ASTM D542 .

-

Apparatus : A refractometer (e.g., an Abbe refractometer), a light source (typically a sodium lamp), and a means of temperature control.

-

Procedure :

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the TCDDMDA sample are placed on the prism of the refractometer.

-

The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C).

-

The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Visualizations

Structure-Property-Application Relationship of TCDDMDA

The following diagram illustrates the logical relationship between the chemical structure of TCDDMDA, its resulting fundamental properties, and its diverse applications.

Free-Radical Polymerization Workflow of TCDDMDA

This diagram outlines the key stages of the free-radical polymerization process that TCDDMDA undergoes.

Applications

The unique combination of properties derived from its tricyclic structure makes TCDDMDA a valuable monomer in a variety of high-performance applications.

-

UV-Curable Coatings : Its rapid curing speed, good adhesion, and the chemical resistance it imparts make it suitable for protective and decorative coatings.[8][13]

-

3D Printing : The low polymerization shrinkage of TCDDMDA is critical for producing dimensionally accurate and stable 3D printed parts.[12][13]

-

Adhesives and Sealants : It enhances the bonding strength and thermal stability of adhesive formulations.[8][12]

-

Dental and Orthopedic Resins : TCDDMDA is used in dental composites and orthopedic materials due to its biocompatibility, mechanical strength, and wear resistance.[5][13][14]

-

Optical Coatings : The high refractive index of polymers containing TCDDMDA makes it a suitable component for optical coatings and lenses.[5][8][11]

Safety and Toxicology

TCDDMDA is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[15] It is also considered toxic to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Table 2: Toxicological Data for this compound

| Test | Species | Route | Result | Reference |

| LD50 | Rat | Oral | >2000 mg/kg | [15] |

| LD50 | Rat | Dermal | >2000 mg/kg | [15] |

Conclusion

This compound is a versatile and high-performance monomer with a unique set of properties conferred by its rigid, tricyclic aliphatic structure. Its low shrinkage, high refractive index, and the excellent thermal and mechanical properties of its polymers make it a key component in advanced materials for a wide range of applications, from industrial coatings to biomedical devices. A thorough understanding of its fundamental properties and handling requirements is essential for its effective and safe use in research and development.

References

- 1. US10767004B1 - Tricyclodecane dimethanol composition and uses thereof - Google Patents [patents.google.com]

- 2. Tricyclodecanedimethanol diacrylate | C18H24O4 | CID 3036974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C18H24O4 | CID 16213668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 42594-17-2 - BuyersGuideChem [buyersguidechem.com]

- 5. Tricyclo 5.2.1.02,6 decanedimethanol diacrylate Bis(acryloyloxymethyl)tricyclo 5.2.1.02,6 decane 42594-17-2 [sigmaaldrich.com]

- 6. 42594-17-2 CAS MSDS (TRICYCLO[5.2.1.02,6]DECANEDIMETHANOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 三环 [5.2.1.0 2,6 ] 癸二酸二丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 8. polysciences.com [polysciences.com]

- 9. kowachemical.com [kowachemical.com]

- 10. TRICYCLO[5.2.1.02,6]DECANEDIMETHANOL DIACRYLATE | 42594-17-2 [chemicalbook.com]

- 11. Tricyclodecanedimethanol (TCDDM) [benchchem.com]

- 12. kowachemical.com [kowachemical.com]

- 13. 25110-50 | this compound [42594-17-2] Clinisciences [clinisciences.com]

- 14. researchgate.net [researchgate.net]

- 15. detax.com [detax.com]

- 16. warnertechcare.com [warnertechcare.com]

An In-depth Technical Guide to Tricyclodecane Dimethanol Diacrylate (TCDDMDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecane dimethanol diacrylate (TCDDMDA) is a difunctional cycloaliphatic acrylate (B77674) monomer recognized for its role in the development of high-performance polymers. Its rigid and bulky tricyclic core structure imparts significant enhancements to polymer properties, including improved thermal stability, mechanical strength, and durability. TCDDMDA is primarily utilized in ultraviolet (UV) and electron beam (EB) curable systems, finding applications in advanced coatings, 3D printing resins, adhesives, and dental materials.[1][2] The incorporation of TCDDMDA into polymer networks can lead to materials with a high glass transition temperature (Tg), low polymerization shrinkage, and excellent weatherability.[3]

Chemical Structure and IUPAC Nomenclature

TCDDMDA is characterized by a tricyclo[5.2.1.02,6]decane core with two methanol (B129727) groups esterified with acrylic acid. It is important to note that commercial TCDDMDA is typically a mixture of various structural and stereoisomers.[4][5] This isomeric complexity arises from the synthesis process, which starts from dicyclopentadiene (B1670491).[6]

The general chemical structure is depicted below: (A 2D chemical structure image would be placed here in a full document)

Due to the isomeric mixture, a single, definitive IUPAC name is not sufficient. However, systematic names for specific isomers found in the mixture include:

-

[(1S,7R)-9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate[4]

-

[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate[7]

The most commonly used name for the mixture is Tricyclo[5.2.1.02,6]decanedimethanol diacrylate .[8]

Synthesis Pathway

The industrial synthesis of TCDDMDA is a multi-step process that begins with dicyclopentadiene (DCPD). The general workflow involves hydroformylation to create a dialdehyde, followed by hydrogenation to the corresponding diol, and finally esterification to yield the diacrylate monomer.[6]

Caption: General synthesis route from Dicyclopentadiene to TCDDMDA.

Physicochemical Properties

The properties of TCDDMDA are summarized in the table below. These values are representative, as they can vary slightly depending on the specific isomeric composition of the product.

| Property | Value | Reference(s) |

| CAS Number | 42594-17-2 | [1][2][8] |

| Molecular Formula | C₁₈H₂₄O₄ | [1][2][4] |

| Molecular Weight | 304.38 g/mol | [8][9] |

| Appearance | Colorless to Light Yellow Clear Liquid | [5] |

| Density | ~1.1 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | ~1.506 | [8] |

| Boiling Point | 396.5 °C at 760 mmHg | [4] |

| Flash Point | >110 °C (230 °F) | [9] |

| Storage Temperature | 2-8 °C | [8] |

Key Applications in Research and Development

TCDDMDA is a versatile monomer used to enhance the properties of various polymers. Its rigid cycloaliphatic structure is key to its performance benefits.

-

UV-Curable Coatings and Inks: TCDDMDA provides rapid curing, high gloss, excellent wear resistance, and superior weatherability to coatings and inks.[2]

-

3D Printing Resins: In stereolithography (SLA) and other photopolymerization-based 3D printing technologies, TCDDMDA is used to formulate resins with low shrinkage, ensuring high dimensional accuracy of the printed objects. It also improves the impact strength and thermal stability of the final parts.[1][9]

-

Adhesives: The fast curing speed and strong adhesion properties make TCDDMDA a valuable component in industrial adhesives.[2]

-

Dental Resins: TCDDMDA is used as a cross-linking comonomer in poly(methyl methacrylate) (PMMA) based denture base resins. Its incorporation improves the mechanical properties, biocompatibility, and color stability of the dental prosthetics.[4][10]

Experimental Protocol: Copolymerization of TCDDMDA with PMMA for Dental Resin Fabrication

The following protocol is based on the methodology described by Ajay R, et al. (2020) for the fabrication and analysis of a heat-cured P(MMA-co-TCDDMDA) copolymer for dental applications.[10] This serves as a representative experimental workflow for researchers.

Materials and Reagents

-

Poly(methyl methacrylate) (PMMA) powder (Denture base grade)

-

Methyl methacrylate (B99206) (MMA) monomer

-

This compound (TCDDMDA)

-

Initiator system appropriate for heat-cured acrylic resins (e.g., benzoyl peroxide, typically included in the PMMA powder)

Monomer Preparation

-

Prepare three separate monomer solutions in dark glass bottles.

-

Control Group (G0): Pure MMA monomer.

-

Experimental Group 1 (G10): A mixture of 90% MMA and 10% TCDDMDA by volume (v/v).

-

Experimental Group 2 (G20): A mixture of 80% MMA and 20% TCDDMDA by volume (v/v).

-

Label all bottles appropriately and store them away from light.

Specimen Fabrication (Heat-Cured Polymerization)

-

Molding: Prepare molds for the desired specimen geometry (e.g., disks of 22 mm diameter and 2 mm thickness for spectroscopic analysis, or cuboidal specimens for mechanical testing). Molds can be made from high-strength dental stone using plastic or wax patterns.

-

Mixing: In a porcelain jar, mix the PMMA powder with the prepared monomer solution at a powder-to-liquid ratio of 3:1 by volume.

-

Dough Formation: Allow the mixture to reach a dough-like consistency. The time to reach this stage may vary; for the control group, it is approximately 8 minutes, while for the TCDDMDA-containing experimental groups, it can extend to around 15 minutes.[10]

-

Packing and Curing:

-

Pack the dough into the prepared molds within a dental flask.

-

Close the flask and apply pressure according to standard dental laboratory procedures.

-

Perform the heat-curing cycle. A typical cycle involves immersing the flask in a water bath and heating at 74°C for 9 hours. Alternatively, other heat-polymerization cycles can be employed.[11]

-

-

Deflasking and Finishing: After the curing cycle is complete, allow the flask to cool to room temperature. Carefully remove the cured specimens from the mold. Finish and polish the specimens as required for subsequent analysis.

Characterization Workflow

The successful incorporation of TCDDMDA and its effect on the polymer properties can be assessed using various analytical techniques.

Caption: Workflow for characterizing P(MMA-co-TCDDMDA) copolymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the newly formed P(MMA-co-TCDDMDA) copolymer.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To determine the degree of conversion (DC) by comparing the ratio of aliphatic C=C double bonds (from unreacted monomer) to an internal standard peak (e.g., C=O) before and after polymerization.[10]

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymers, which is an indicator of their thermal stability.[10]

-

Field-Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray (EDX) Spectroscopy: To study the surface morphology and elemental composition (e.g., carbon weight percentage) of the copolymer.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. opendentistryjournal.com [opendentistryjournal.com]

- 4. Effect of Novel Cycloaliphatic Comonomer Incorporation on the Color Stability of Thermo-polymerized Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ripublication.com [ripublication.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Structure and Physical Properties of Heat-cured Poly(methyl methacrylate) Resin Processed with Cycloaliphatic Comonomer: An In Vitro Study [thejcdp.com]

- 11. Effect of heat polymerization conditions and microwave on the flexural strength of polymethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tricyclodecane Dimethanol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tricyclodecane dimethanol diacrylate (TCDDMDA), a key monomer in the development of advanced polymers and materials. This document details the underlying chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and analytical characterization.

Introduction

This compound (TCDDMDA) is a difunctional acrylate (B77674) monomer recognized for its unique properties, including high thermal stability, excellent mechanical strength, and low shrinkage upon polymerization.[1] These characteristics are primarily attributed to its rigid tricyclic decane (B31447) core structure. TCDDMDA is a crucial component in the formulation of high-performance materials, such as UV-curable coatings, adhesives, and materials for 3D printing.[2] Its high refractive index also makes it a valuable component in optical applications.

Synthesis of this compound

The synthesis of TCDDMDA is a multi-step process that begins with the formation of its precursor, Tricyclodecane dimethanol (TCDDM), from dicyclopentadiene (B1670491) (DCPD). The subsequent esterification of TCDDM with acrylic acid yields the final TCDDMDA product.

Synthesis of Tricyclodecane Dimethanol (TCDDM)

The industrial production of TCDDM typically involves a two-step process:

-

Hydroformylation of Dicyclopentadiene (DCPD): In this step, DCPD is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to produce tricyclodecane dialdehyde (B1249045) (TCDDA).[2]

-

Hydrogenation of Tricyclodecane Dialdehyde (TCDDA): The resulting TCDDA is then hydrogenated to form Tricyclodecane dimethanol (TCDDM).[2]

The overall reaction scheme is presented below:

Caption: Synthesis pathway of TCDDMDA from DCPD.

While specific industrial protocols are proprietary, patent literature provides insight into the reaction conditions for the hydrogenation of TCDDA to TCDDM.

| Parameter | General Range | Preferred Range | Specific Example |

| Temperature | 80°C - 250°C | 90°C - 130°C | 130°C |

| Hydrogen Pressure | 20 bar - 200 bar | 50 bar - 100 bar | 70 bar |

| Catalyst | Nickel-based | - | - |

Data compiled from patent literature.[2]

Esterification of Tricyclodecane Dimethanol (TCDDM) to TCDDMDA

The final step in the synthesis is the esterification of the hydroxyl groups of TCDDM with acrylic acid. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid or sulfuric acid, and is carried out in the presence of a polymerization inhibitor to prevent the premature polymerization of the acrylate groups.

The following is a generalized experimental protocol for the synthesis of TCDDMDA.

Materials:

-

Tricyclodecane dimethanol (TCDDM)

-

Acrylic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent, for azeotropic removal of water)

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a condenser is charged with TCDDM, a molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone.

-

Toluene is added to the flask to facilitate the azeotropic removal of water formed during the reaction.

-

The reaction mixture is heated to reflux with vigorous stirring. The water produced is collected in the Dean-Stark trap.

-

The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Upon completion, the reaction mixture is cooled to room temperature.

Purification of this compound

Purification of the crude TCDDMDA is crucial to remove unreacted starting materials, the catalyst, the polymerization inhibitor, and any byproducts. A multi-step purification process is typically employed.

Experimental Protocol: Purification of TCDDMDA

-

Neutralization and Washing:

-

The cooled reaction mixture is first washed with a dilute aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the acidic catalyst.

-

This is followed by several washes with deionized water to remove any remaining salts and water-soluble impurities.

-

Finally, the organic layer is washed with brine to facilitate phase separation.

-

-

Drying and Solvent Removal:

-

The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent (toluene) is removed under reduced pressure using a rotary evaporator.

-

-

Vacuum Distillation:

-

The crude TCDDMDA is then purified by vacuum distillation to separate the desired product from less volatile impurities.

-

The distillation is performed under high vacuum to lower the boiling point of TCDDMDA and prevent thermal decomposition and polymerization.

-

| Parameter | Value |

| Boiling Point | >250 °C (at atmospheric pressure) |

| Flash Point | >110 °C |

Note: Specific vacuum pressure and temperature for distillation will depend on the equipment used and should be optimized to achieve efficient separation without product degradation.

Analytical Characterization

The purity and identity of the synthesized TCDDMDA can be confirmed using various analytical techniques.

| Property | Value |

| Chemical Formula | C₁₈H₂₄O₄ |

| Molecular Weight | 304.38 g/mol |

| Appearance | Colorless to pale yellow clear liquid |

| Density (25 °C) | 1.1 g/mL |

| Refractive Index (n20/D) | 1.506 |

Spectroscopic Data (Expected)

| Technique | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), signals for the methylene (B1212753) protons adjacent to the ester oxygen, and a complex multiplet for the protons of the tricyclodecane core. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester (around 166 ppm), the vinyl carbons of the acrylate group (around 128-131 ppm), and multiple signals for the carbons of the tricyclodecane ring system. |

| FTIR (cm⁻¹) | Strong absorption band for the C=O stretching of the ester group (~1725 cm⁻¹), characteristic peaks for the C=C stretching of the acrylate group (~1635 cm⁻¹), and C-O stretching bands (~1190 and 1270 cm⁻¹). The disappearance of the broad O-H stretch from the starting TCDDM would indicate the completion of the esterification. |

| GC-MS | A molecular ion peak corresponding to the molecular weight of TCDDMDA (m/z = 304.38). The fragmentation pattern would show characteristic losses of acrylate groups and fragments of the tricyclodecane core. |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of TCDDMDA.

Caption: Workflow for TCDDMDA synthesis and purification.

References

An In-depth Technical Guide to Tricyclodecane Dimethanol Diacrylate (CAS Number: 42594-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecane dimethanol diacrylate (TCDDMDA), identified by CAS number 42594-17-2, is a difunctional acrylate (B77674) monomer recognized for its unique cyclic structure, which imparts a range of desirable properties to the polymers it forms. Its rigid, bulky tricyclodecane core contributes to high thermal stability, low shrinkage upon polymerization, and excellent mechanical strength in the resulting polymer networks.[1][2][3] These characteristics make it a valuable component in various industrial applications, including UV-curable coatings, adhesives, inks, and advanced materials for 3D printing.[4][5] Furthermore, its high refractive index and good biocompatibility have led to its investigation and use in specialized fields such as optical coatings and dental resins.[6][7][8]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis and polymerization, key applications, and biocompatibility. Detailed experimental protocols are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow clear liquid at room temperature.[4] Its key properties are summarized in the table below, providing a quantitative overview for easy comparison and reference.

| Property | Value | Unit |

| CAS Number | 42594-17-2 | - |

| Molecular Formula | C₁₈H₂₄O₄ | - |

| Molecular Weight | 304.38 | g/mol |

| Density (at 25 °C) | 1.090 - 1.130 | g/cm³ |

| Refractive Index (n20/D) | 1.506 | - |

| Viscosity (at 25 °C) | 110 - 160 | cps |

| Boiling Point | 396.5 | °C at 760 mmHg |

| Flash Point | > 100 | °C |

| Water Solubility | 9.78 | mg/L at 20.33 °C |

Data compiled from multiple sources.[4][8][9][10]

Synthesis and Polymerization

The synthesis of this compound and its subsequent polymerization are critical processes for its application in various fields.

Synthesis

The synthesis of TCDDMDA is a two-step process, starting from dicyclopentadiene (B1670491) (DCPD).

Step 1: Synthesis of Tricyclodecane Dimethanol (TCDDM)

The precursor, tricyclodecane dimethanol, is synthesized via a hydroformylation reaction of dicyclopentadiene to produce tricyclodecane dialdehyde (B1249045), which is then hydrogenated to the diol.[4][10][11]

Experimental Protocol: Synthesis of Tricyclodecane Dimethanol

-

Materials: Dicyclopentadiene (DCPD), synthesis gas (CO/H₂), rhodium-based catalyst (e.g., rhodium carbonyl), phosphine (B1218219) ligand, solvent (e.g., toluene), hydrogenation catalyst (e.g., Raney nickel or a supported noble metal catalyst).

-

Procedure:

-

Hydroformylation: Charge a high-pressure reactor with DCPD, solvent, and the rhodium catalyst system.

-

Pressurize the reactor with synthesis gas to a designated pressure (e.g., 50-100 bar).

-

Heat the reactor to the reaction temperature (e.g., 100-150 °C) and maintain for a set period (e.g., 2-4 hours) with continuous stirring.

-

Monitor the reaction progress by gas chromatography (GC) to confirm the formation of tricyclodecane dialdehyde.

-

After completion, cool the reactor and vent the excess gas.

-

Hydrogenation: Transfer the crude tricyclodecane dialdehyde solution to a hydrogenation reactor.

-

Add the hydrogenation catalyst.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 bar).

-

Heat the reactor to the hydrogenation temperature (e.g., 100-150 °C) and maintain with vigorous stirring until the uptake of hydrogen ceases.

-

Monitor the reaction by GC to confirm the conversion of the dialdehyde to tricyclodecane dimethanol.

-

Cool the reactor, vent the hydrogen, and filter to remove the catalyst.

-

Purify the tricyclodecane dimethanol by vacuum distillation.

-

Step 2: Esterification to this compound

The diol is then esterified with acrylic acid or a derivative like acryloyl chloride to yield the final diacrylate monomer.

Experimental Protocol: Esterification of Tricyclodecane Dimethanol

-

Materials: Tricyclodecane dimethanol, acrylic acid (or acryloyl chloride), an acid catalyst (e.g., p-toluenesulfonic acid for acrylic acid) or a base (e.g., triethylamine (B128534) for acryloyl chloride), a polymerization inhibitor (e.g., hydroquinone), and a suitable solvent (e.g., toluene (B28343) or dichloromethane).

-

Procedure (using acrylic acid):

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve tricyclodecane dimethanol, a molar excess of acrylic acid, the acid catalyst, and the polymerization inhibitor in toluene.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

Once the reaction is complete, cool the mixture.

-

Wash the organic phase with a saturated sodium bicarbonate solution to remove the acid catalyst and excess acrylic acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography if necessary.

-

Diagram: Synthesis of TCDDMDA

Caption: Synthesis pathway of this compound.

Photopolymerization

TCDDMDA is commonly used in photopolymerization reactions, where it is cured using ultraviolet (UV) or electron beam (EB) radiation in the presence of a photoinitiator. The kinetics of this process are crucial for controlling the properties of the final material.

Experimental Protocol: Real-Time FTIR Analysis of Photopolymerization Kinetics

-

Materials: this compound, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone), and a suitable diluent if required.

-

Procedure:

-

Prepare a formulation by mixing TCDDMDA with a specific concentration of the photoinitiator.

-

Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness.

-

Mount the sample in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer equipped for real-time measurements.

-

Position a UV light source to irradiate the sample within the spectrometer.

-

Initiate the simultaneous collection of IR spectra and UV irradiation.

-

Monitor the decrease in the peak area of the acrylate double bond absorption band (typically around 1636 cm⁻¹) over time.

-

Calculate the degree of conversion as a function of time using the initial and instantaneous peak areas.

-

Diagram: Photopolymerization Monitoring Workflow

Caption: Workflow for monitoring photopolymerization kinetics.

Applications

The unique properties of TCDDMDA make it suitable for a wide range of applications.

| Application Area | Key Benefits |

| UV Inks & Coatings | High gloss, durability, rapid curing, excellent weatherability.[4] |

| 3D Printing Materials | Low shrinkage for dimensional accuracy, high glass transition temperature.[4][5] |

| Industrial Adhesives | Fast curing, strong adhesion.[4] |

| Optical Coatings | High refractive index, optical clarity.[7][8][9] |

| Dental Resins | Improved mechanical properties, biocompatibility, low shrinkage.[6][7][9][12] |

Role in Drug Delivery

While not a primary application, the properties of TCDDMDA make it a candidate for use in advanced drug delivery systems, particularly those fabricated using 3D printing or photolithography. The ability to form biocompatible, crosslinked polymer networks with controlled properties is advantageous for creating drug-eluting implants, microneedles, and other controlled-release devices. Further research is needed to fully explore its potential in this area.

Biocompatibility and Safety

The biocompatibility of TCDDMDA is a critical consideration, especially for its use in dental and potential biomedical applications.

Toxicological Data

| Test | Result |

| Acute Oral Toxicity (LD50, rat) | > 2000 mg/kg |

| Acute Dermal Toxicity (LD50, rat) | > 2000 mg/kg |

| Skin Sensitization | May cause an allergic skin reaction.[11] |

| Eye Irritation | Causes serious eye irritation.[11] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[11] |

Data compiled from safety data sheets.

Biocompatibility Testing

For applications involving contact with the body, biocompatibility testing according to standards such as ISO 10993 is mandatory.

Experimental Protocol: In Vitro Cytotoxicity Testing (ISO 10993-5)

-

Materials: Polymerized TCDDMDA samples, a suitable cell line (e.g., L929 mouse fibroblasts), cell culture medium, and reagents for a cell viability assay (e.g., MTT or XTT).

-

Procedure:

-

Extract Preparation: Prepare extracts of the cured TCDDMDA material by incubating it in cell culture medium at 37 °C for a specified period (e.g., 24 hours).

-

Cell Culture: Seed the cells in a multi-well plate and allow them to attach and grow to a sub-confluent monolayer.

-

Exposure: Remove the culture medium from the cells and replace it with the prepared extracts of the TCDDMDA material. Include positive (toxic material) and negative (non-toxic material) controls.

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

-

Viability Assessment: After incubation, assess cell viability using a quantitative method like the MTT assay, which measures the metabolic activity of the cells.

-

Data Analysis: Compare the viability of the cells exposed to the TCDDMDA extract to that of the negative control. A significant reduction in cell viability indicates a cytotoxic effect.

-

Diagram: Cytotoxicity Testing Workflow

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

This compound is a versatile monomer with a unique combination of properties that make it highly valuable in a range of advanced material applications. Its low shrinkage, high thermal stability, and excellent mechanical properties are particularly noteworthy. While its primary uses are in industrial coatings, inks, and 3D printing, its favorable biocompatibility profile opens up possibilities for its use in more specialized areas like dental materials and potentially in the fabrication of drug delivery devices. The experimental protocols provided in this guide offer a starting point for researchers and scientists to further explore and harness the potential of this remarkable monomer. As with any chemical, proper safety precautions should be taken when handling TCDDMDA, particularly concerning skin and eye contact.

References

- 1. Meta-analytical analysis on components released from resin-based dental materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2.2. Determination of Kinetics of Photopolymerization of Pristine Acrylate Monomers by Real-Time Fourier Transforms Infrared Spectroscopy (RT-FTIR) [bio-protocol.org]

- 6. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]

- 7. An evaluation of elution of leachable components from composite resins after light curing by light emitting diode and halogen light: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photopolymerization of acrylates without photoinitiators with short‐wavelength UV radiation: A study with real‐time fourier transform infrared spectroscopy | Semantic Scholar [semanticscholar.org]

- 9. nhiso.com [nhiso.com]

- 10. Determination of leachable components from four commercial dental composites by gas and liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 43.230.198.52 [43.230.198.52]

- 12. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Density of TCDDA Monomer

Executive Summary: The acronym "TCDDA" presents a notable ambiguity in scientific literature, potentially referring to two distinct chemical entities: Tricyclodecane Dimethanol Diacrylate, a monomer primarily used in polymer chemistry, or 2,3,7,8-Tetrachlorodibenzodioxin, a compound of significant toxicological concern. This guide provides a comprehensive overview of the molecular weight and density for both compounds, tailored for researchers, scientists, and drug development professionals. It includes detailed experimental protocols for property determination and, where relevant, descriptions of biological signaling pathways.

Section 1: this compound

This compound (TCDDA) is a difunctional acrylate (B77674) monomer recognized for its use in radiation-curing applications.[1] Its rigid, bicyclic structure imparts desirable properties such as high thermal stability, mechanical strength, and low shrinkage upon polymerization.[2] These characteristics make it a valuable component in the formulation of UV-curable inks, coatings, adhesives, and materials for 3D printing.[3]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₄[4] |

| Molecular Weight | 304.38 g/mol [5] |

| Density | 1.1 g/mL at 25 °C[5] |

Experimental Protocols

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a standard method for determining the molecular weight of polymers and monomers like TCDDA.

Principle: This technique separates molecules based on their hydrodynamic volume in solution. A solution of the analyte is passed through a column packed with porous gel beads. Smaller molecules diffuse into the pores, taking a longer path, and thus elute later. Larger molecules are excluded from the pores and elute more quickly. The molecular weight is determined by comparing the elution time to that of known molecular weight standards.

Methodology:

-

Sample Preparation: A dilute solution of the TCDDA monomer is prepared in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF). The concentration should be low enough to prevent viscosity effects, typically around 0.1% (w/v).

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used. The system includes a solvent reservoir, a pump, an injector, a series of GPC columns, and the detector.

-

Calibration: The instrument is calibrated using a series of well-characterized, narrow-polydispersity standards (e.g., polystyrene). A calibration curve of log(Molecular Weight) versus elution volume is generated.

-

Analysis: The prepared TCDDA sample is injected into the GPC system. The elution profile is recorded by the RI detector.

-

Data Interpretation: The molecular weight of the TCDDA monomer is calculated from its elution volume using the previously generated calibration curve.[6]

The density of liquid monomers like TCDDA can be accurately determined using a pycnometer.[7]

Principle: A pycnometer is a flask with a precisely known volume. The density of a liquid is determined by measuring the mass of the liquid that fills the pycnometer.[7]

Methodology:

-

Preparation: The pycnometer is thoroughly cleaned and dried, and its empty mass (M₁) is accurately measured on an analytical balance.[8]

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the pycnometer filled with the reference liquid (M₂) is measured. The volume of the pycnometer (V) can then be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with the TCDDA monomer. The mass of the pycnometer filled with the sample (M₃) is measured at the same temperature.[8]

-

Calculation: The mass of the TCDDA sample is calculated (M₃ - M₁). The density of the TCDDA is then determined by dividing its mass by the known volume of the pycnometer.[9]

Logical Relationship Diagram

Caption: Properties and applications of TCDDA monomer.

Section 2: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD)

2,3,7,8-Tetrachlorodibenzodioxin (TCDD) is the most potent congener of the polychlorinated dibenzo-p-dioxins, a class of persistent environmental pollutants. It is not produced commercially but is formed as an unintentional byproduct in various industrial and combustion processes. TCDD is a known human carcinogen and elicits a wide range of toxic effects by activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10]

Data Presentation: Physicochemical Properties

The quantitative properties of TCDD are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₄Cl₄O₂ |

| Molecular Weight | 321.96 g/mol |

| Density | 1.8 g/cm³ |

Experimental Protocols

GC-MS is a definitive analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like TCDD.[11]

Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for the determination of the molecular weight and identification of the compound.[12]

Methodology:

-

Sample Preparation: The sample containing TCDD is extracted using an appropriate organic solvent and may require cleanup steps to remove interfering substances.

-

Gas Chromatography: A small volume of the extracted sample is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the ion source of the mass spectrometer (typically using Electron Ionization - EI). The molecules are bombarded with electrons, causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The mass spectrum of the eluting compound is recorded. The molecular ion peak (M+) corresponds to the molecular weight of the compound. The fragmentation pattern serves as a "fingerprint" for positive identification by comparison to a spectral library.[13]

The density of a solid crystalline compound like TCDD can be determined by measuring its mass and volume.

Principle: Density is the ratio of mass to volume. For a solid, mass is measured using a balance, and volume can be determined by displacement of a non-reactive liquid in which the solid is insoluble.[14]

Methodology:

-

Mass Measurement: An accurate mass of the TCDD crystal is measured using an analytical balance.

-

Volume Measurement by Displacement: a. A graduated cylinder is partially filled with a liquid in which TCDD is insoluble (e.g., water, though TCDD is virtually insoluble in most solvents). The initial volume (V₁) is recorded. b. The weighed TCDD solid is carefully added to the graduated cylinder, ensuring it is fully submerged. c. The new volume (V₂) is recorded. The volume of the solid is the difference (V₂ - V₁).

-

Calculation: The density is calculated by dividing the measured mass by the determined volume.[15]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

TCDD exerts its biological effects primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16]

Description of the Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90) and X-associated protein 2 (XAP2).[17]

-

Nuclear Translocation: TCDD, being lipophilic, diffuses across the cell membrane and binds to the AhR. This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal.[10]

-

Dimerization and DNA Binding: The ligand-AhR complex translocates into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[16]

-

Gene Transcription: This AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[10]

-

Biological Response: Binding to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism. The dysregulation of this and other target genes leads to the diverse toxic and carcinogenic effects associated with TCDD exposure.[18]

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation of the AhR pathway, for instance, by measuring the upregulation of the target protein CYP1A1.[19]

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., HepG2 human liver cancer cells) is cultured and treated with TCDD at various concentrations or for different time points.

-

Protein Extraction: Cells are harvested and lysed using a lysis buffer to release total cellular proteins. The protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).[20]

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-CYP1A1 or anti-AhR). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[21]

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured using an imager. The intensity of the bands corresponds to the amount of the target protein, indicating the level of AhR pathway activation.[20]

Signaling Pathway Diagram

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

- 1. Tricyclodecanedimethanol diacrylate(TCDDA) CAS 42594-17-2 For Sale - Kerton Chemical [kerton-industry.com]

- 2. polysciences.com [polysciences.com]

- 3. This compound (TCDDA) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 4. This compound | C18H24O4 | CID 16213668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tricyclo 5.2.1.02,6 decanedimethanol diacrylate Bis(acryloyloxymethyl)tricyclo 5.2.1.02,6 decane 42594-17-2 [sigmaaldrich.com]

- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. fpharm.uniba.sk [fpharm.uniba.sk]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. homesciencetools.com [homesciencetools.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. cires1.colorado.edu [cires1.colorado.edu]

- 14. sites.allegheny.edu [sites.allegheny.edu]

- 15. chm.uri.edu [chm.uri.edu]

- 16. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. benchchem.com [benchchem.com]

- 20. bio-rad.com [bio-rad.com]

- 21. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]

Technical Guide: Refractive Index of Tricyclodecane Dimethanol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of Tricyclodecane dimethanol diacrylate (TCDDMDA), a key monomer in various advanced material applications. This document includes its physicochemical properties, a detailed experimental protocol for refractive index determination, and a workflow diagram for the measurement process.

Core Properties of this compound

This compound, often abbreviated as TCDDMDA, is a difunctional acrylate (B77674) monomer known for its desirable properties in polymer chemistry. Its rigid, cycloaliphatic structure contributes to the high thermal stability and mechanical strength of the resulting polymers. A key optical property is its relatively high refractive index, making it a valuable component in the formulation of optical coatings, adhesives, and dental resins.[1][2][3] It is also utilized in 3D printing resins to enhance impact strength.[1][2]

Quantitative Data Summary

The physical and chemical properties of TCDDMDA are summarized in the table below for easy reference.

| Property | Value | Conditions |

| Refractive Index (n/D) | 1.506[1][4][5] | 20°C |

| Density | 1.1 - 1.14 g/mL[1][4] | 25°C |

| Viscosity | 110 - 160 mPa·s[6][7] | 25°C |

| Molecular Formula | C₁₈H₂₄O₄[4] | |

| Molecular Weight | 304.38 g/mol [4] | |

| Appearance | Clear Liquid[4] | |

| Boiling Point | 396.5°C[5] | 760 mmHg |

| Flash Point | 230°F (110°C)[5] |

Experimental Protocol: Determination of Refractive Index

The refractive index of a liquid monomer like TCDDMDA is most commonly and accurately determined using an Abbe refractometer. The following protocol outlines the standard procedure.

Objective: To accurately measure the refractive index of a liquid sample of this compound.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath (set to 20°C ± 0.1°C)

-

Dropper or pipette

-

Lint-free lens paper

-

Acetone (B3395972) or ethanol (B145695) for cleaning

-

Calibrating fluid with a known refractive index (e.g., distilled water)

Procedure:

-

Instrument Preparation and Calibration:

-

Ensure the Abbe refractometer is placed on a stable, level surface with adequate lighting.

-

Connect the refractometer's prisms to the constant temperature water bath and allow the temperature to equilibrate to 20°C.

-

Clean the surfaces of the illuminating and refracting prisms using a soft, lint-free tissue dampened with acetone or ethanol. Allow the solvent to fully evaporate.

-

Calibrate the instrument by placing a few drops of distilled water (refractive index ≈ 1.3330 at 20°C) onto the prism surface. Close the prism assembly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

If the reading does not match the known refractive index of the calibrating fluid, adjust the instrument's calibration screw until it does.

-

-

Sample Measurement:

-

After calibration, thoroughly clean and dry the prism surfaces as described in step 1.

-

Using a clean dropper, place 2-3 drops of the this compound sample onto the surface of the lower prism.

-

Quickly and gently close the prism assembly to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

-

Allow a few moments for the sample to reach thermal equilibrium with the prisms (20°C).

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the boundary line between the light and dark fields is visible.

-

If a colored band is observed at the boundary, adjust the compensator dial to eliminate the dispersion and create a sharp, achromatic dividing line.

-

Precisely align this sharp dividing line with the center of the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

-

Post-Measurement:

-

Open the prism assembly and carefully clean the sample from both prism surfaces using a soft tissue and an appropriate solvent (e.g., acetone).

-

Perform a final cleaning with a clean, dry tissue.

-

It is recommended to perform multiple readings (at least three) and report the average value to ensure accuracy and precision.

-

Mandatory Visualizations

Experimental Workflow for Refractive Index Measurement

The following diagram illustrates the logical steps involved in the experimental determination of the refractive index of TCDDMDA using an Abbe refractometer.

References

- 1. scribd.com [scribd.com]

- 2. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 3. davjalandhar.com [davjalandhar.com]

- 4. Abbe’s Refractometer Operational SOP [webofpharma.com]

- 5. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Tricyclodecanedimethanol Diacrylate (TCDDMDA) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecanedimethanol diacrylate (TCDDMDA) is a cycloaliphatic diacrylate monomer utilized in the synthesis of polymers for a variety of applications, including dental resins and coatings.[1] Its rigid tricyclodecane core imparts desirable properties such as high thermal stability, mechanical strength, and low shrinkage during polymerization to the resulting materials.[2] Understanding the solubility of TCDDMDA in common organic solvents is crucial for its effective use in polymer synthesis, formulation development, and purification processes.

It is important to distinguish Tricyclodecanedimethanol diacrylate (TCDDMDA) from the similarly abbreviated 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a persistent environmental pollutant. This guide focuses exclusively on the solubility and related properties of the diacrylate monomer, TCDDMDA.

Chemical Identifiers for TCDDMDA:

Quantitative Solubility Data

The solubility of TCDDMDA in aqueous and organic solvents has been reported, with quantitative data available for water.

| Solvent | Temperature (°C) | Solubility |

| Water | 20.33 | 9.78 mg/L |

Qualitative Solubility Data

TCDDMDA is generally characterized by its good solubility in common organic solvents and poor solubility in water.

| Solvent | Solubility |

| Ethanol | Good solubility |

| Acetone | Good solubility |

| Chloroform | Soluble |

| Methanol | Slightly soluble |

| Water | Not soluble[4] / Negligible |

Experimental Protocol: Determination of Solubility via the Visual Saturation Method

While specific experimental protocols for determining the solubility of TCDDMDA were not found in the reviewed literature, a general and widely accepted method for determining the solubility of a compound in an organic solvent is the visual saturation method. This method involves the incremental addition of a solute to a known volume of solvent at a constant temperature until saturation is reached.

Materials and Equipment:

-

Tricyclodecanedimethanol diacrylate (TCDDMDA)

-

Selected organic solvent

-

Analytical balance

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Spatula

-

Filter (if necessary)

Procedure:

-

Solvent Preparation: A precise volume of the chosen organic solvent is transferred to a volumetric flask. The flask is then placed in a constant temperature bath to equilibrate.

-

Initial Solute Addition: A pre-weighed amount of TCDDMDA is added to the solvent.

-

Dissolution: The mixture is stirred using a magnetic stirrer until the TCDDMDA is completely dissolved.

-

Incremental Addition: Small, accurately weighed portions of TCDDMDA are incrementally added to the solution. After each addition, the mixture is stirred to ensure complete dissolution.

-

Reaching Saturation: The addition of TCDDMDA is continued until a small amount of the solid remains undissolved for an extended period, indicating that the solution is saturated.

-

Equilibration: The saturated solution is stirred for a prolonged period to ensure that equilibrium is reached.

-

Calculation: The total mass of TCDDMDA dissolved in the known volume of the solvent is used to calculate the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow: Solubility Determination

Caption: A flowchart illustrating the visual saturation method for determining solubility.

Synthesis of TCDDMDA

The industrial synthesis of TCDDMDA is a multi-step process that begins with dicyclopentadiene (B1670491) (DCPD). The process can be summarized as follows:

-

Hydroformylation: Dicyclopentadiene undergoes hydroformylation to produce tricyclodecane dialdehyde (B1249045) (TCDDA).

-

Hydrogenation: The resulting TCDDA is then hydrogenated to yield Tricyclodecanedimethanol (TCDDM).

-

Esterification: Finally, TCDDM is esterified with acrylic acid or its derivatives to produce Tricyclodecanedimethanol diacrylate (TCDDMDA).

Synthesis Workflow of TCDDMDA

Caption: A simplified diagram showing the synthesis route to TCDDMDA from DCPD.

References

Navigating the Safe Handling of Tricyclodecanedimethanol Diacrylate (TCDDMDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Tricyclodecanedimethanol Diacrylate (TCDDMDA). Given its increasing use in various applications, including dental and orthopedic resins, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for protecting laboratory personnel.

Hazard Identification and Toxicological Profile

TCDDMDA is a diacrylate monomer recognized for its potential to cause skin sensitization, which can lead to allergic contact dermatitis.[1][2][3] It is also classified as toxic to aquatic life with long-lasting effects. Some safety data sheets also indicate that it may cause skin irritation, serious eye damage, and respiratory irritation. Prolonged or repeated oral exposure may cause damage to organs.

Summary of Toxicological Data

While specific quantitative toxicological data for TCDDMDA is not extensively available in all public sources, information from safety data sheets for products containing TCDDMDA provides some context. It is crucial to consult the most recent Safety Data Sheet (SDS) for the specific TCDDMDA product being used.

| Toxicological Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg | Not Classified | Mixture SDS |

| Skin Sensitization | Mouse | Dermal | Sensitizer (B1316253) | Skin Sens. 1B | [4] |

| Aquatic Toxicity | - | - | - | Aquatic Chronic 2 | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to TCDDMDA, a combination of engineering controls and personal protective equipment should be employed.

Engineering Controls

-

Ventilation: All procedures involving the handling of liquid TCDDMDA or the potential for aerosol generation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent skin and eye contact.

| PPE Category | Specification | Purpose |

| Hand Protection | Nitrile gloves are recommended. Given that some monomers can permeate gloves, double gloving may be advisable for prolonged handling.[7] | Prevents direct skin contact and potential sensitization. |

| Eye Protection | Chemical safety goggles or a face shield.[4][8] | Protects eyes from splashes. |

| Skin and Body Protection | A laboratory coat should be worn to protect skin and personal clothing.[6] | Prevents accidental skin contact. |

| Respiratory Protection | An air-purifying respirator with an appropriate cartridge may be necessary if working outside of a fume hood or if aerosols are generated.[5] | Prevents inhalation of vapors or aerosols. |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling

-

Avoid all direct contact with the skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where TCDDMDA is handled.[9]

-

Wash hands thoroughly after handling.[9]

-

Ensure containers are kept tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Protect from light and heat to prevent polymerization.

-

The stabilizer present in TCDDMDA is typically effective only in the presence of oxygen.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[10]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

After Inhalation: Move the person to fresh air. Seek medical attention if respiratory symptoms develop.

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[11][12]

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent it from entering drains. Contact your institution's environmental health and safety department for guidance on cleanup and disposal.[13]

Waste Disposal

Dispose of TCDDMDA and any contaminated materials in accordance with all applicable local, state, and federal regulations.[14] Small quantities may be polymerized by exposure to UV light to form a solid, which can then be disposed of as non-hazardous waste, but always confirm this with your institution's waste management guidelines.[15]

Experimental Protocols for Safety Assessment

For researchers developing new formulations or products containing TCDDMDA, conducting appropriate safety assessments is critical. The following are summaries of key experimental protocols.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[16][17][18][19]

-

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the ears of mice. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.[16][19]

-

Methodology:

-

Animal Model: Typically, female CBA/Ca or CBA/J mice are used.

-

Dose Selection: A minimum of three concentrations of the test substance, plus a negative control (vehicle only) and a positive control are used.

-

Application: On days 1, 2, and 3, 25 µL of the test substance or vehicle is applied to the dorsal surface of each ear.

-

Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting. The Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse by the mean DPM of the vehicle control group. An SI of ≥3 is considered a positive result.[17]

-

In Vitro Cytotoxicity - ISO 10993-5

This standard describes test methods to assess the in vitro cytotoxicity of medical devices and materials.[20][21][22]

-

Principle: Cultured mammalian cells are exposed to the test material, either directly or through extracts. The biological response of the cells is then evaluated using appropriate parameters such as cell viability or metabolic activity.[20]

-

Methodology (Elution Test):

-

Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or human gingival fibroblasts (HGF-1), is cultured to near confluence.[23][24]

-

Extract Preparation: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 to 72 hours) to create an extract.[22][24]

-

Cell Exposure: The culture medium on the cell monolayers is replaced with the prepared extract.

-

Incubation: The cells are incubated with the extract for a specified duration.

-

Assessment of Cytotoxicity: Cell viability is assessed quantitatively using methods like the MTT assay, which measures mitochondrial dehydrogenase activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[23]

-

Visualizing Safety and Biological Interactions

Experimental Workflow for Skin Sensitization Testing

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Adverse Outcome Pathway (AOP) for Skin Sensitization

The mechanism of skin sensitization by small molecules like acrylates is well-described by an Adverse Outcome Pathway (AOP), which outlines the key events from the initial chemical interaction to the adverse health effect.[25]

Caption: Key events in the Adverse Outcome Pathway for skin sensitization.

References

- 1. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 2. mdpi.com [mdpi.com]

- 3. medicaljournals.se [medicaljournals.se]

- 4. dmd.nihs.go.jp [dmd.nihs.go.jp]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. uwlax.edu [uwlax.edu]

- 7. dermnetnz.org [dermnetnz.org]

- 8. chemistry.gatech.edu [chemistry.gatech.edu]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 12. benchchem.com [benchchem.com]

- 13. offices.austincc.edu [offices.austincc.edu]

- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 15. oasisdiscussions.ca [oasisdiscussions.ca]

- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. nhiso.com [nhiso.com]

- 21. x-cellr8.com [x-cellr8.com]

- 22. mddionline.com [mddionline.com]

- 23. thejcdp.com [thejcdp.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. mdpi.com [mdpi.com]

In-Depth Technical Guide: Thermal Degradation Profile of Tricyclodecane Dimethanol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecane dimethanol diacrylate (TCDDMDA) is a cycloaliphatic difunctional acrylate (B77674) monomer prized for its ability to impart high thermal stability, excellent mechanical properties, and low shrinkage to cured polymers. Its rigid tricyclodecane core structure is a key contributor to these desirable characteristics. A thorough understanding of its thermal degradation profile is critical for its application in fields requiring high-temperature resistance and long-term stability, such as in advanced materials for drug delivery systems and specialized scientific equipment.

While specific, publicly available quantitative data on the thermal degradation of a homopolymer of this compound is limited, this guide synthesizes expected thermal behaviors based on the known properties of high-Tg cycloaliphatic and acrylate polymers. The data presented herein for representative systems provides a robust framework for anticipating the performance of TCDDMDA-based materials.

Predicted Thermal Degradation Profile

The thermal stability of a polymer is fundamentally linked to its chemical structure. The presence of the bulky, rigid tricyclodecane group in the polymer backbone of poly(TCDDMDA) is anticipated to significantly hinder chain mobility and increase the energy required for bond scission, thus leading to a high thermal degradation temperature.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the thermal degradation of a UV-cured TCDDMDA homopolymer, based on typical values for high-Tg acrylate polymers. These values should be considered illustrative and would require experimental verification for a specific TCDDMDA formulation.

| Parameter | Test Method | Atmosphere | Expected Value | Significance |

| Onset of Decomposition (T | TGA | Nitrogen | 350 - 400 °C | Indicates the temperature at which significant thermal degradation begins. |

| Temperature of Maximum Degradation Rate (T | TGA | Nitrogen | 400 - 450 °C | Represents the temperature at which the rate of mass loss is highest. |

| Final Residue (@ 600 °C) | TGA | Nitrogen | < 5% | The percentage of material remaining after decomposition in an inert atmosphere. |

| Glass Transition Temperature (T | DSC | Nitrogen | > 150 °C | Reflects the transition from a rigid, glassy state to a more rubbery state. A high T |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices for the thermal analysis of acrylate polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the cured TCDDMDA polymer by measuring its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, uniform sample of the UV-cured TCDDMDA polymer (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. The instrument is tared with an empty pan to establish a baseline.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600 °C at a controlled, linear heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (T

onset), the temperature of maximum degradation rate (Tmax, from the peak of the derivative curve), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the cured TCDDMDA polymer.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, disc-shaped sample (typically 5-10 mg) of the UV-cured TCDDMDA polymer is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.

-

Thermal Program: A heat-cool-heat cycle is typically employed. The sample is first heated to a temperature above its expected T

gto erase any prior thermal history. It is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently heated again at the same rate. -

Data Analysis: The T

gis identified as a step-change in the heat flow curve during the second heating scan. Other transitions, such as melting or crystallization, would appear as endothermic or exothermic peaks, respectively.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the TCDDMDA polymer.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: A very small amount of the cured TCDDMDA polymer (typically 0.1-1.0 mg) is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (e.g., helium) to induce thermal decomposition.

-

GC Separation: The resulting pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

-

MS Identification: The separated components are then introduced into the mass spectrometer, which fragments the molecules and provides a mass spectrum for each component, allowing for their identification by comparison with spectral libraries.

Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing the thermal degradation of TCDDMDA.

Proposed Thermal Degradation Pathway

The thermal degradation of polyacrylates can proceed through several mechanisms, including chain scission and ester decomposition. For a crosslinked polymer like poly(TCDDMDA), the degradation is expected to be complex. The following diagram illustrates a plausible, simplified degradation pathway.

An In-depth Technical Guide to the Isomers of Tricyclodecane Dimethanol Diacrylate and Their Properties